
3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound has a molecular formula of C21H25FN2O5S and a molecular weight of 436.5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential anti-inflammatory properties and its ability to modulate immune responses.
Medicine: Explored as a therapeutic agent for treating inflammatory diseases and conditions.
Wirkmechanismus
The mechanism of action of 3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory processes, thereby reducing inflammation and modulating immune responses. The exact molecular targets and pathways are still under investigation, but it is believed to affect key signaling molecules and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methoxyphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate
- 3-(2-Methylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate
- 3-(2-Methoxy-5-methylphenylsulfonamido)cyclohexyl (4-chlorophenyl)carbamate
Uniqueness
3-(2-methoxy-5-methylbenzenesulfonamido)cyclohexyl N-(4-fluorophenyl)carbamate stands out due to its specific structural features, such as the presence of both methoxy and methyl groups on the phenyl ring, which may contribute to its unique biological activity and therapeutic potential.
Eigenschaften
IUPAC Name |
[3-[(2-methoxy-5-methylphenyl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-14-6-11-19(28-2)20(12-14)30(26,27)24-17-4-3-5-18(13-17)29-21(25)23-16-9-7-15(22)8-10-16/h6-12,17-18,24H,3-5,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONXDFATPMSJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B2712898.png)
![1'-(2-Phenoxyacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2712899.png)
![6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2712900.png)
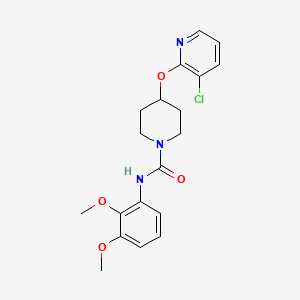
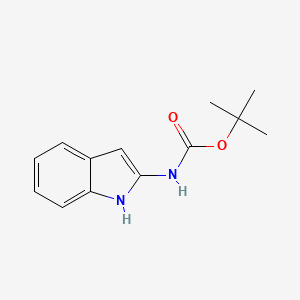
![2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2712906.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2712909.png)
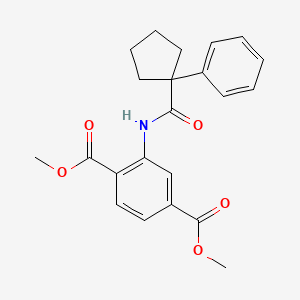
![Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2712911.png)
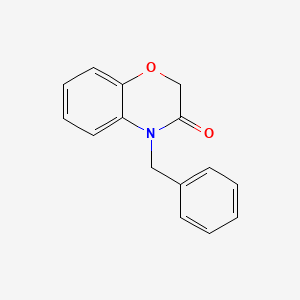
![1-methyl-3-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2712914.png)
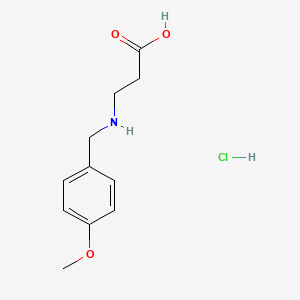
![8-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2712917.png)
![7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine](/img/structure/B2712918.png)
